molecular formula C17H15N3O2 B4655738 3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE

3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE

Cat. No.: B4655738
M. Wt: 293.32 g/mol
InChI Key: SRCKQDMREXNFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE is a synthetic organic compound belonging to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core with methyl and oxo substituents

Preparation Methods

The synthesis of 3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE typically involves multiple steps starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with ethoxymethylenemalonate diethyl ester to yield aminomethylene malonate. This intermediate undergoes cyclization and further functionalization to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of certain enzymes, inhibiting their activity. This binding is often facilitated by the keto and nitrogen atoms in the pyrido[1,2-a]pyrimidine core, which can chelate metal ions present in the enzyme’s active site .

Comparison with Similar Compounds

3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE can be compared with other pyrido[1,2-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-methyl-N-(8-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-4-3-5-13(8-11)16(21)19-14-10-18-15-9-12(2)6-7-20(15)17(14)22/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCKQDMREXNFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CN=C3C=C(C=CN3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE
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3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE
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3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE
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3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE
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3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE
Reactant of Route 6
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3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE

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